molecular formula C24H26BrN3O4 B13430184 Nicergoline N-Oxide

Nicergoline N-Oxide

Cat. No.: B13430184
M. Wt: 500.4 g/mol
InChI Key: KNXLWIZDJBXHMM-YAUGFBMQSA-N
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Description

Nicergoline N-Oxide is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline itself is known for treating cerebrovascular disorders and improving cognitive function in conditions like dementia . This compound retains many of these properties but has distinct chemical and pharmacological characteristics.

Chemical Reactions Analysis

Types of Reactions

Nicergoline N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the N-oxide functional group .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Nicergoline, as well as substituted compounds where the N-oxide group has been replaced by other functional groups .

Biological Activity

Nicergoline N-Oxide is a derivative of nicergoline, a semisynthetic ergot alkaloid that has been extensively studied for its neuroprotective and cognitive-enhancing properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, safety profile, and clinical applications.

Overview of Nicergoline

Nicergoline is primarily indicated for the treatment of cognitive impairment associated with various forms of dementia and cerebrovascular disorders. The compound enhances cerebral blood flow and exhibits neuroprotective effects, making it a valuable therapeutic agent in managing age-related cognitive decline .

This compound exerts its biological activity through several mechanisms:

  • Adrenergic Receptor Modulation : Nicergoline acts as an agonist at α1-adrenergic receptors, leading to vasodilation and improved cerebral circulation . This effect is particularly pronounced in the middle and anterior cerebral arteries.
  • Neurotransmitter Release : The compound increases the release of key neurotransmitters such as acetylcholine, noradrenaline, and dopamine. This enhancement supports cholinergic and catecholaminergic signaling pathways, which are crucial for cognitive function .
  • Antioxidant Properties : Nicergoline exhibits antioxidant activity, which helps protect neurons from oxidative stress—a significant factor in neurodegenerative diseases .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of Nicergoline in improving cognitive functions in patients with dementia:

  • A systematic review indicated that approximately 89% of patients treated with Nicergoline showed significant improvements in behavioral and cognitive functions within two months, with continued enhancement over one year .
  • Case Studies : In clinical settings, Nicergoline has been reported to improve vigilance and information processing speed within one to two months of treatment. Additionally, improvements in balance disorders were noted in 44–78% of patients .

Safety Profile

The safety profile of this compound is generally favorable:

  • Adverse Effects : Most reported adverse events are mild and transient, including gastrointestinal disturbances such as heartburn and gastritis . Serious adverse events are rare.
  • Comparative Safety : A meta-analysis found that the incidence of serious adverse events was lower in patients treated with Nicergoline compared to placebo or other active agents .

Table 1: Summary of Clinical Studies on Nicergoline

Study TypeSample SizeDurationKey Findings
Randomized Controlled Trials29VariesSignificant cognitive improvement; low AE rates
Systematic ReviewVariousVaries89% improvement in cognitive functions
Case ReportsMultipleVariesEfficacy in managing balance disorders

Properties

Molecular Formula

C24H26BrN3O4

Molecular Weight

500.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-7-oxido-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C24H26BrN3O4/c1-27-12-17-8-21-24(31-3,19-5-4-6-20(27)22(17)19)9-15(13-28(21,2)30)14-32-23(29)16-7-18(25)11-26-10-16/h4-7,10-12,15,21H,8-9,13-14H2,1-3H3/t15-,21-,24+,28?/m1/s1

InChI Key

KNXLWIZDJBXHMM-YAUGFBMQSA-N

Isomeric SMILES

CN1C=C2C[C@@H]3[C@](C[C@H](C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Canonical SMILES

CN1C=C2CC3C(CC(C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Origin of Product

United States

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